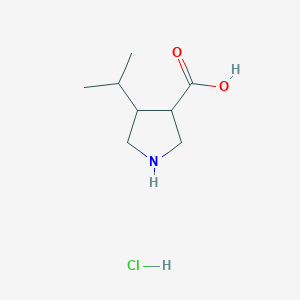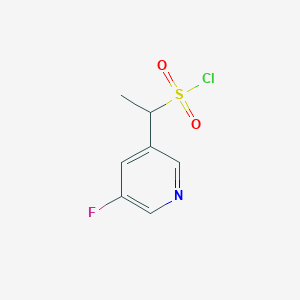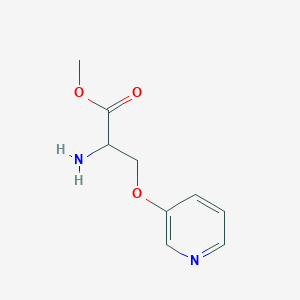![molecular formula C23H14O10 B13646097 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is a complex organic compound characterized by multiple carboxyl groups attached to an aromatic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two aromatic rings . This reaction requires a palladium catalyst, a boronic acid derivative, and an appropriate base under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives may serve as ligands in biochemical assays or as probes in molecular biology.
Mécanisme D'action
The mechanism of action of 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid involves its interaction with specific molecular targets. For instance, in metal-organic frameworks, the compound acts as a ligand, coordinating with metal ions to form stable structures. These interactions are crucial for the compound’s function in catalysis and material science applications .
Comparaison Avec Des Composés Similaires
3-Carboxyphenylboronic acid: This compound shares similar functional groups and is used in similar synthetic applications.
2-(3,5-Dicarboxyphenyl)benzoic acid: Another related compound with comparable structural features and applications.
Uniqueness: 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is unique due to its multiple carboxyl groups and complex aromatic structure, which provide versatility in various chemical reactions and applications. Its ability to form stable metal-organic frameworks sets it apart from simpler dicarboxylic acids .
Propriétés
Formule moléculaire |
C23H14O10 |
|---|---|
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid |
InChI |
InChI=1S/C23H14O10/c24-19(25)10-1-3-15(22(30)31)17(8-10)12-5-13(7-14(6-12)21(28)29)18-9-11(20(26)27)2-4-16(18)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
Clé InChI |
RWSISFYNEVCJME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


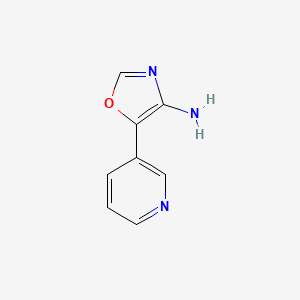
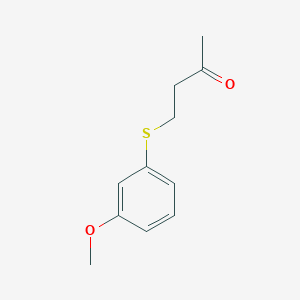
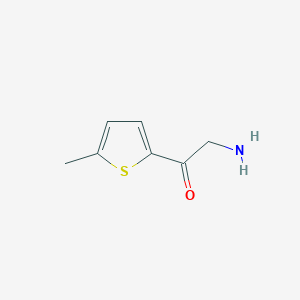
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
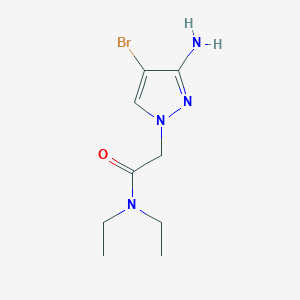

![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)
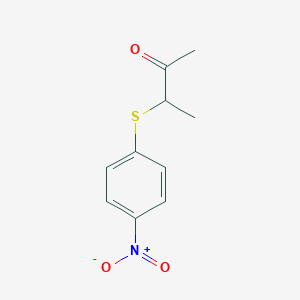
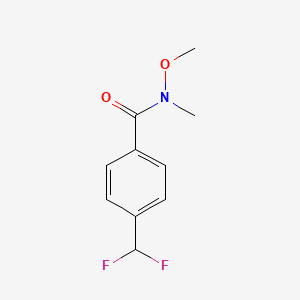
![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
